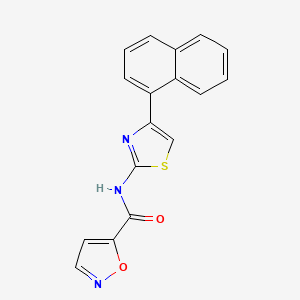

N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide

説明

特性

IUPAC Name |

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2S/c21-16(15-8-9-18-22-15)20-17-19-14(10-23-17)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYWZNVXXOIJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=NO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

Attachment of Naphthalene Moiety: The naphthalene group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

Coupling Reactions: The final step involves coupling the synthesized thiazole and isoxazole intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process .

化学反応の分析

Types of Reactions

N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

科学的研究の応用

N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Key Observations :

- The target compound replaces the pyridinyl group in 4d–4i with a bulkier naphthalene moiety, which may enhance lipophilicity and membrane permeability but reduce solubility compared to pyridine-containing analogs .

- The isoxazole-5-carboxamide group introduces a rigid heterocyclic system, distinct from the flexible morpholinomethyl or piperazinyl groups in 4d and 4e. This could influence binding specificity in biological targets .

Isoxazole and Thiazole Derivatives from (2017)

The 2017 patent by Rutgers and the University of Missouri describes compounds with isoxazolemethylthio and thiazolemethylthio groups, such as:

- Compound 25: 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide.

- Compound 40: 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide.

Comparison :

- The target compound lacks the methylthio linker seen in Compounds 25 and 40, which are critical for their antiviral and antiplatelet activities .

- The naphthalene group in the target compound may confer stronger π-π stacking interactions in biological targets compared to the nitroaryl groups in Compounds 25 and 40 .

Cardioprotective Thiazole Derivatives from

highlights N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide, which exhibits superior cardioprotective activity to Levocarnitine and Mildronate.

Comparison :

- The target compound’s isoxazole carboxamide group differs significantly from the tetrahydroazepine hydrazine moiety in ’s compound. This suggests divergent mechanisms of action, with the latter likely targeting mitochondrial fatty acid oxidation .

- Both compounds share a thiazole-aryl core, underscoring the importance of this scaffold in modulating cardiovascular pathways .

Pharmacological and Physicochemical Properties

Physicochemical Data

- Melting Points: Analogs in exhibit melting points between 182–200°C, correlating with their crystalline, polar substituents (e.g., morpholinomethyl). The target compound’s naphthalene group may raise its melting point due to increased aromatic stacking .

- Solubility: Piperazinyl and morpholinomethyl groups in 4d–4e enhance aqueous solubility, whereas the naphthalene and isoxazole in the target compound likely reduce it .

Hypothesized Bioactivity

While direct data are absent, structural parallels suggest:

- Anticancer Potential: The naphthalene group may intercalate DNA or inhibit topoisomerases, similar to anthracycline drugs.

- Kinase Inhibition : The thiazole-isoxazole system could target ATP-binding pockets in kinases, akin to imatinib derivatives .

生物活性

N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of naphthalene, thiazole, and isoxazole moieties, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |

| Molecular Formula | C17H11N3O2S |

| CAS Number | 941868-87-7 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may modulate the activity of specific enzymes and receptors, leading to various biological effects such as:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains.

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation, particularly in colorectal and lung cancer cell lines.

- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes involved in metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against different bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Anticancer Activity

In vitro studies assessed the anticancer effects of this compound on human colorectal adenocarcinoma (Caco-2) and pulmonary adenocarcinoma (A549) cell lines. The findings revealed:

| Cell Line | Compound Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| Caco-2 | 100 | 39.8 |

| A549 | 100 | 15.0 |

The higher susceptibility of Caco-2 cells suggests selective targeting mechanisms that warrant further investigation.

Case Study 1: Anticancer Efficacy

In a comparative study involving multiple thiazole derivatives, this compound was highlighted for its pronounced anticancer activity against Caco-2 cells compared to other derivatives. The study indicated that modifications in the thiazole structure could enhance anticancer efficacy.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition profile of this compound demonstrated that it effectively inhibited key metabolic enzymes involved in drug metabolism. This property positions it as a potential candidate for further development in drug design and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for constructing the thiazole and isoxazole moieties in N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide?

- Methodological Answer : The thiazole ring can be synthesized via cyclization reactions. For example, iodine and triethylamine in DMF facilitate cyclization of thiourea intermediates, as demonstrated in thiadiazole derivatives (e.g., cleavage of atomic sulfur to form thiazole rings) . Isoxazole synthesis often involves 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. Optimization of reaction conditions (solvent, temperature, catalysts) is critical for yield and purity.

Q. How is the crystal structure of this compound determined, and what software is commonly used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include data collection (Mo/Kα radiation), structure solution via direct methods, and refinement with constraints for thermal parameters. Similar isoxazole-thiazole structures (e.g., N-(4-chloro-2-nitrophenyl)-5-methyl-isoxazole-4-carboxamide) have been resolved using SHELX .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial : Broth microdilution (MIC determination) per CLSI guidelines.

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.

- Enzyme inhibition : Fluorescence-based or colorimetric assays (e.g., kinase inhibition using ATP analogs). Reference compounds (e.g., Levocarnitine in cardioprotection studies) should be included for comparison .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance target binding affinity?

- Methodological Answer : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict interactions with target proteins. Modify substituents on the naphthalene or thiazole rings to optimize steric and electronic complementarity. For example, introducing electron-withdrawing groups (e.g., -NO₂) on the aryl moiety may enhance π-stacking in hydrophobic pockets .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address via:

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.

- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots.

- Formulation optimization : Nanoencapsulation or liposomal delivery to enhance tissue penetration. Comparative studies with reference drugs (e.g., Mildronate) can contextualize results .

Q. How can regioselectivity challenges in thiazole functionalization be mitigated during synthesis?

- Methodological Answer : Regioselectivity in thiazole substitution is influenced by electronic and steric factors. Use directing groups (e.g., -NH₂, -OMe) to control electrophilic aromatic substitution. Alternatively, transition-metal catalysis (e.g., Pd-mediated C-H activation) enables site-specific modifications. For example, iodine-mediated cyclization in acetonitrile selectively forms 2-aminothiazoles .

Q. What crystallographic parameters indicate polymorphism in this compound, and how are they addressed?

- Methodological Answer : Polymorphism is identified via differences in unit cell parameters (e.g., space group, Z′) or hydrogen-bonding networks in SC-XRD data. To stabilize a specific polymorph, control crystallization conditions (e.g., solvent polarity, cooling rate). Thermal analysis (DSC/TGA) and PXRD can confirm phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。